2-((4-Fluorophenyl)thio)pentan-3-one
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Overview
Description
2-((4-Fluorophenyl)thio)pentan-3-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one typically involves the reaction of 4-fluorothiophenol with a suitable ketone precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Fluorophenyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)pentan-3-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether and ketone groups can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-((4-Chlorophenyl)thio)pentan-3-one
- 2-((4-Bromophenyl)thio)pentan-3-one
- 2-((4-Methylphenyl)thio)pentan-3-one
Comparison: 2-((4-Fluorophenyl)thio)pentan-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C11H13FOS |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13FOS/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
GQIPJBJMXDGAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=CC=C(C=C1)F |
Origin of Product |
United States |
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